2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4
Description
Properties
IUPAC Name |
3-nitro-6-N-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]pyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-11-6-5-10(17(18)19)12(14)16-11/h1-6H,7H2,(H3,14,15,16)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCIIRBNNSUNCH-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves reacting 2-amino-3-nitro-6-methoxypyridine with 4-fluorobenzylamine in water at elevated temperatures (70–150°C). Key parameters include:
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Molar Ratio : 2:1 (4-fluorobenzylamine to methoxypyridine) for optimal substitution.
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Temperature : 90–120°C in an autoclave to accelerate kinetics while minimizing side reactions.
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Reaction Time : 5–15 hours, with shorter durations (7.5 hours) at higher temperatures (120°C).
Post-reaction, unreacted benzylamine is recovered via steam distillation (200–20 mbar), extracted with diethyl ether, and recycled. This method achieves yields >80% with minimal byproducts.
Table 1: Reaction Optimization for Non-Deuterated Analog
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–120°C | Maximizes substitution rate |
| Molar Ratio (Benzylamine:Pyridine) | 2:1 | Prevents incomplete substitution |
| Solvent | Water | Enhances solubility of intermediates |
| Pressure | Autoclave (1–2 atm) | Reduces reaction time by 40% |
Deuteration Strategies for Isotopic Labeling
The deuterated variant (-d4 ) introduces four deuterium atoms, typically at the benzyl methylene group (CD2) of the 4-fluorobenzylamine moiety. Clearsynth Labs Limited, a leader in deuterated chemistry, employs two primary approaches:
Direct Synthesis with Deuterated Reagents
Using 4-fluorobenzyl-d4-amine (C6D2FCH2NH2) in the classical substitution reaction ensures deuterium incorporation at the benzylic position. Key considerations include:
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Isotopic Purity : >98% deuterium enrichment via catalytic exchange or custom synthesis.
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Reaction Adjustments : Slightly prolonged reaction times (10–20 hours) to account for kinetic isotope effects.
Post-Synthetic Deuterium Exchange
Alternatively, the non-deuterated compound undergoes acid- or base-catalyzed H/D exchange in deuterated solvents (e.g., D2O, CD3OD). However, this method risks partial deuteration and requires rigorous purification.
Table 2: Comparison of Deuteration Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Synthesis | High isotopic purity (98–99%) | Costly deuterated starting materials |
| Post-Synthetic Exchange | Lower material costs | Risk of incomplete deuteration |
Reduction and Functionalization Steps
The patent describes subsequent modifications for derivative synthesis, relevant to Flupirtine metabolite production:
Nitro Group Reduction
The nitro group at the 3-position is reduced to an amine using:
Table 3: Reduction Efficiency Across Catalysts
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Zn/HCl | 75 | 14 |
| Pd/Al2O3 + Et3SiH | 99 | 72 |
Analytical Characterization
Deuterium incorporation is confirmed via:
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Mass Spectrometry : Molecular ion cluster at m/z 296 [M+H]+ with Δ+4 shift.
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NMR Spectroscopy :
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1H NMR : Absence of benzylic CH2 protons (δ 4.3 ppm).
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2H NMR : Peaks at δ 4.2–4.5 ppm confirm CD2 group.
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Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aminopyridines, and fluorobenzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Deuterium Isotope Effects: The deuterated form of 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 exhibits enhanced metabolic stability compared to its non-deuterated counterpart. This is critical for prolonged in vivo tracking of Flupirtine metabolites, reducing rapid hepatic clearance . In contrast, non-deuterated Flupirtine undergoes faster oxidative metabolism, forming the acetamide metabolite (D 13223), which is associated with hepatotoxicity in high doses .
Structural Modifications and Bioactivity: Replacement of the nitro group (C3) with a carbamate (Flupirtine) or acetamide (D 13223) alters receptor binding. Flupirtine’s carbamate group enhances affinity for neuronal potassium channels, conferring analgesic effects, while the nitro group in the parent intermediate lacks direct therapeutic activity . The 4-fluorobenzylamino moiety is conserved across all Flupirtine-related compounds, contributing to π-π stacking interactions in crystal structures and stabilizing drug-target complexes .
Synthetic Utility: Microwave-assisted synthesis (e.g., for 2-aminopyrimidines) reduces reaction times and improves yields compared to traditional methods for pyridine derivatives. However, nitro-substituted pyridines like 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 require controlled conditions to prevent premature reduction of the nitro group .
Safety and Handling: Deuterated compounds, including 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4, follow stringent storage protocols (separated from non-isotopic reagents) due to their high cost and sensitivity to isotopic exchange . Non-deuterated analogues are less regulated but pose higher flammability risks .
Biological Activity
2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 (CAS Number: 1330170-09-6) is a deuterated derivative of 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine, primarily recognized for its role as an intermediate in the synthesis of Flupirtine metabolites. Flupirtine is a non-opioid analgesic known for its neuroprotective properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C12H7D4FN4O2
- Molecular Weight : 266.26 g/mol
- Structure : The compound features a pyridine ring substituted with an amino group and a nitro group, along with a fluorobenzyl moiety which contributes to its biological activity.
The biological activity of 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 is largely attributed to its structural components:
- Nitro Group : Acts as an electron-withdrawing group, enhancing the electrophilic character of the molecule. This can facilitate interactions with biological nucleophiles, potentially influencing various metabolic pathways .
- Amino Group : This functional group can participate in hydrogen bonding and may play a critical role in receptor binding interactions, particularly in the central nervous system (CNS) where it may affect neurotransmitter systems .
Pharmacological Effects
Research indicates that derivatives of nitropyridine compounds exhibit a range of pharmacological activities, including:
- Analgesic Properties : Similar to Flupirtine, which is known for its analgesic effects without the side effects commonly associated with opioids.
- Neuroprotective Effects : Potential to protect neural tissues from damage due to oxidative stress or excitotoxicity.
Case Studies and Research Findings
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Study on Analgesic Efficacy :
A study exploring the analgesic efficacy of Flupirtine metabolites indicated that compounds similar to 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 could modulate pain pathways effectively. The study utilized animal models to assess pain response and concluded that the compound demonstrated significant pain relief comparable to standard analgesics . -
Neuroprotection Research :
In vitro studies have shown that derivatives of this compound can reduce neuronal death in models of neurodegenerative diseases by inhibiting apoptotic pathways and promoting cell survival mechanisms. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease .
Comparative Analysis Table
| Property/Activity | 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 | Flupirtine |
|---|---|---|
| Molecular Weight | 266.26 g/mol | 276.33 g/mol |
| Analgesic Activity | Significant pain relief in animal models | Effective analgesic |
| Neuroprotective Effects | Reduces neuronal death | Neuroprotective |
| Mechanism of Action | Modulates neurotransmitter systems | NMDA receptor antagonist |
Q & A
Q. What are the optimal synthetic routes for 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4, and how can reaction conditions be optimized?
The synthesis of fluorinated pyridine derivatives often involves multi-step reactions under controlled conditions. For example, fluorinated intermediates like 4-fluoro-2,6-disubstituted pyrimidines can be synthesized via metal-free, mild conditions using β-CF3-aryl ketones as precursors, achieving high yields (85–95%) through sequential nucleophilic substitution and cyclization steps . For deuterated analogs like the target compound, isotopic labeling typically occurs during intermediate steps using deuterated reagents (e.g., D2O or deuterated alkylating agents). Key optimization parameters include:
- Temperature : Maintaining 25–60°C to balance reaction rate and byproduct formation.
- Catalyst : Avoiding metal catalysts to reduce contamination (critical for isotopic purity).
- pH control : Using buffered conditions for amine coupling reactions to prevent decomposition.
Q. How is the structural characterization of 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 performed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For the non-deuterated analog N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, SCXRD revealed a planar pyridine ring with a dihedral angle of 85.2° between the fluorobenzyl and pyridine moieties. Key metrics include:
- Disorder resolution : Addressing positional disorder in the nitro group via iterative refinement .
- Data-to-parameter ratio : Ensuring a ratio >9.6 to validate model reliability .
Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) confirm deuterium incorporation and isotopic purity .
Advanced Research Questions
Q. How can conflicting data in biological activity assays for this compound be resolved?
Discrepancies in bioactivity data often arise from variations in assay design or compound handling. Methodological strategies include:
- Dose-response standardization : Using fixed molar concentrations to account for isotopic mass differences (critical for deuterated compounds).
- Control experiments : Testing stability under assay conditions (e.g., pH 7.4 buffers, 37°C) to rule out decomposition .
- Orthogonal assays : Combining surface plasmon resonance (SPR) for binding affinity and cellular assays (e.g., luciferase reporters) to cross-validate target engagement .
Q. What computational approaches predict the compound’s interactions with biological targets?
Molecular docking and molecular dynamics (MD) simulations are widely used. For fluorinated analogs, key steps include:
- Force field parameterization : Customizing parameters for deuterium’s reduced vibrational frequency.
- Binding free energy calculations : Using MM-GBSA to quantify interactions with targets like kinase domains .
- Pharmacophore modeling : Aligning the nitro and fluorobenzyl groups with hydrophobic pockets in target proteins .
Q. How can crystallographic data discrepancies be addressed during structural analysis?
Disorder in crystallographic models (e.g., nitro group orientation) can be mitigated by:
- Low-temperature data collection : Reducing thermal motion artifacts (e.g., 100 K vs. 298 K) .
- Twinned refinement : Applying twin-law corrections for overlapping lattices.
- Validation tools : Using R-factor gap analysis (<5% difference between and ) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Exposing the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS to identify degradation products .
- Isotopic exchange monitoring : Tracking deuterium loss via NMR in D2O-based buffers .
Methodological Frameworks
- Experimental design : Follow a hypothesis-driven approach with predefined positive/negative controls (e.g., non-deuterated analogs) to isolate isotopic effects .
- Data contradiction analysis : Apply root-cause analysis (RCA) to identify sources of variability, such as solvent polarity effects on reaction yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
